6-Amino-7-methylquinolin-2(1H)-one
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Overview
Description
6-Amino-7-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 7th position, and a carbonyl group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 6-Amino-7-methylquinolin-2(1H)-one involves the cyclization of appropriate precursors. A typical synthetic route might include:
Starting Materials: 2-Aminoacetophenone and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Cyclization: The intermediate formed undergoes cyclization to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Using continuous flow reactors to maintain optimal temperature and pressure.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Amino-7-methylquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
6-Amino-7-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-7-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The amino and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinolin-2(1H)-one: Lacks the methyl group at the 7th position.
7-Methylquinolin-2(1H)-one: Lacks the amino group at the 6th position.
Quinolin-2(1H)-one: Lacks both the amino and methyl groups.
Uniqueness
6-Amino-7-methylquinolin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to unique interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-amino-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
ILBMUKUQTUAXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)C=C1N |
Origin of Product |
United States |
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